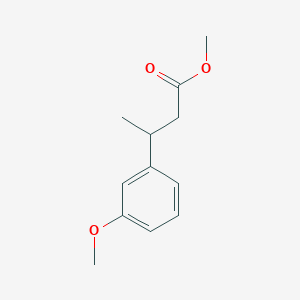
Methyl (R)-3-(3-Methoxyphenyl)butanoate
描述
Methyl (R)-3-(3-Methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3 It is a methyl ester derivative of 3-(3-methoxyphenyl)butanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R)-3-(3-Methoxyphenyl)butanoate can be achieved through esterification reactions. One common method involves the reaction of 3-(3-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl (R)-3-(3-Methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (R)-3-(3-Methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (R)-3-(3-Methoxyphenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The methoxy group may also influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
相似化合物的比较
Similar Compounds
- 3-Methoxyphenylacetic acid methyl ester
- 3-Methoxybenzoic acid methyl ester
- 3-Methoxyphenylpropanoic acid methyl ester
Uniqueness
Methyl (R)-3-(3-Methoxyphenyl)butanoate is unique due to its specific structural features, such as the butanoic acid backbone and the methoxyphenyl group. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
methyl 3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-9(7-12(13)15-3)10-5-4-6-11(8-10)14-2/h4-6,8-9H,7H2,1-3H3 |
InChI 键 |
CHCYPLMCXAVGCC-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)OC)C1=CC(=CC=C1)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














